7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Overview
Description
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound featuring a diazepine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the formation of the diazepine ring followed by the introduction of the methyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a trifluoromethyl ketone can lead to the formation of the desired diazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-methyl-5-(trifluoromethyl)-1,4-diazepine: A similar compound with a different substitution pattern.
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: Lacks the methyl group but shares the trifluoromethyl substitution.
7-methyl-2,3-dihydro-1H-1,4-diazepine: Lacks the trifluoromethyl group but has the methyl substitution.
Uniqueness
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h4,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNEJSMBYEWTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NCCN1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399925 | |
Record name | 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-07-3 | |
Record name | 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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